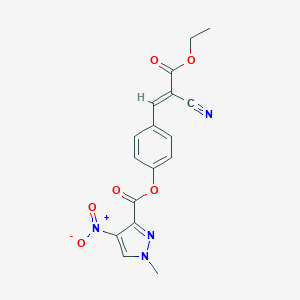![molecular formula C12H10Br2N4O2 B388609 4-bromo-N'-[(4-bromophenyl)-oxomethyl]-1-methyl-3-pyrazolecarbohydrazide CAS No. 312497-22-6](/img/structure/B388609.png)
4-bromo-N'-[(4-bromophenyl)-oxomethyl]-1-methyl-3-pyrazolecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N'-[(4-bromophenyl)-oxomethyl]-1-methyl-3-pyrazolecarbohydrazide is an organohalogen compound and a carbonyl compound.
Scientific Research Applications
Biomedical Applications
The compound has shown potential in different biomedical applications. For instance, a study by Ryzhkova, Ryzhkov, and Elinson (2020) explored an electrochemically induced multicomponent transformation involving a similar compound. This synthesized compound demonstrated promise for regulating inflammatory diseases, as evidenced by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antimicrobial Properties
Compounds similar to 4-bromo-N'-[(4-bromophenyl)-oxomethyl]-1-methyl-3-pyrazolecarbohydrazide have been synthesized and evaluated for their antimicrobial efficacy. A study by Rodrigues and Bhalekar (2015) synthesized 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives, which were evaluated for their biological efficacy (Rodrigues & Bhalekar, 2015).
Synthesis and Structural Analysis
Research in the field of synthetic chemistry has involved the synthesis and structural analysis of compounds structurally similar to this compound. For example, Zhu and Qiu (2011) synthesized two Schiff bases that involved similar bromophenyl components. They performed a comprehensive analysis including X-ray single crystal determination to elucidate the structures (Zhu & Qiu, 2011).
Nonlinear Optical Studies
A study by Tamer et al. (2016) on a similar compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, focused on its nonlinear optical properties. They utilized a combination of experimental methods and density functional theory calculations, demonstrating the compound's potential in the field of optics and photonics (Tamer et al., 2016).
Hydrogen-Bonded Frameworks
Asma et al. (2018) worked on derivatives of 1H-pyrazole, focusing on the formation of hydrogen-bonded framework structures. Such studies are crucial in understanding the molecular interactions and potential applications of these compounds in material science (Asma et al., 2018).
Properties
CAS No. |
312497-22-6 |
|---|---|
Molecular Formula |
C12H10Br2N4O2 |
Molecular Weight |
402.04g/mol |
IUPAC Name |
4-bromo-N'-(4-bromobenzoyl)-1-methylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H10Br2N4O2/c1-18-6-9(14)10(17-18)12(20)16-15-11(19)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,15,19)(H,16,20) |
InChI Key |
JZKMEYUHZBAFIO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-hydroxy-2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B388526.png)

![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-[4-(methylsulfanyl)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388530.png)
![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388532.png)
![Ethyl 2-({[3-bromo-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B388534.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388535.png)
![Ethyl 2-({[3-bromo-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B388536.png)
![3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B388537.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388540.png)
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388542.png)
![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-[4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388544.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388546.png)
![ethyl (2E)-2-[4-(diethylamino)-2-methoxybenzylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388547.png)
![2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-5-ethyl-1,3-thiazol-4-one](/img/structure/B388548.png)
